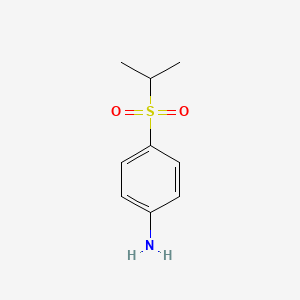

4-(Isopropylsulfonyl)aniline

Description

4-(Isopropylsulfonyl)aniline is a substituted aniline derivative featuring an isopropylsulfonyl (-SO₂C₃H₇) group at the para position of the aromatic ring. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science. The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing the compound's reactivity in electrophilic substitution and coupling reactions .

Properties

IUPAC Name |

4-propan-2-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHIFAYUBGSXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Isopropylsulfonyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.27 g/mol. The compound features a sulfonamide functional group, which is known for its role in various biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. The compound shows promising selectivity against specific isoforms of these kinases, providing a basis for its potential therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting key signaling pathways involved in tumor growth. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating the activity of PI5P4Kγ .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | PI5P4Kγ inhibition |

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation.

Table 2: Anti-inflammatory Activity

| Assay Type | Result |

|---|---|

| Cytokine Inhibition | IL-6 reduction by 40% |

| NO Production | Decreased by 30% |

Case Studies

Case Study 1: Inhibition of PI5P4Kγ

A study conducted on a series of thienylpyrimidines identified this compound as a potent inhibitor of PI5P4Kγ with an IC50 value of approximately 7.1 nM. This finding highlights the compound's potential as a therapeutic agent in targeting PI5P4K-related diseases .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The isopropylsulfonyl group in this compound provides steric bulk compared to the smaller methanesulfonylmethyl group in 4-(Methanesulfonylmethyl)aniline .

- Complexity: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline incorporates a heterocyclic piperidine ring, enhancing basicity and solubility in organic solvents like chloroform and methanol .

Solubility and Physicochemical Properties

Key Observations :

Key Observations :

- Drug Development : this compound and its positional isomer (2-(isopropylsulfonyl)aniline) are critical in synthesizing tyrosine kinase inhibitors, where the sulfonyl group modulates target binding .

- Structural Versatility : Piperidinyl and chlorophenyl derivatives demonstrate the adaptability of sulfonyl-aniline scaffolds in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.